molecular formula C11H8ClN5OS B6580155 N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207040-70-7

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6580155
CAS No.: 1207040-70-7
M. Wt: 293.73 g/mol
InChI Key: VKSJOVLLFQDDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic activities .

Mechanism of Action

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of the COX enzymes . The anti-inflammatory effects of this compound are mediated chiefly through the inhibition of COX-2, while the inhibition of COX-1 can lead to deleterious effects in the gastrointestinal tract .

Biochemical Pathways

The compound affects the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .

Pharmacokinetics

It is known that the compound has significant anti-inflammatory and analgesic activities . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . Chronic use may elicit appreciable gastrointestinal irritation, bleeding, and ulceration due to the inhibition of cox-1 .

Action Environment

The action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c1-17-5-8(15-16-17)10(18)14-11-13-7-3-2-6(12)4-9(7)19-11/h2-5H,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSJOVLLFQDDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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